molecular formula C14H11BrN2O2S B598167 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1198416-32-8

2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B598167
CAS No.: 1198416-32-8
M. Wt: 351.218
InChI Key: MDLNSMRCPJEEFR-UHFFFAOYSA-N
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Description

2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C14H11BrN2O2S. It is a derivative of pyrrolo[2,3-b]pyridine, featuring a bromine atom and a tosyl group attached to the core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method includes the bromination of 1-tosyl-1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can introduce various aryl or alkyl groups, leading to a diverse range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O2S/c1-10-4-6-12(7-5-10)20(18,19)17-13(15)9-11-3-2-8-16-14(11)17/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLNSMRCPJEEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724919
Record name 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-32-8
Record name 2-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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